Physicochemical Properties of Flavopurpurin: A Technical Guide
Physicochemical Properties of Flavopurpurin: A Technical Guide
Introduction
Flavopurpurin, also known by its CAS Number 82-29-1 and systematic name 1,2,6-trihydroxyanthracene-9,10-dione, is a trihydroxyanthraquinone. It belongs to a class of organic compounds that are of significant interest in various fields, including medicinal chemistry and materials science, due to their distinct chemical and electronic properties. This document provides an in-depth overview of the core physicochemical properties of Flavopurpurin, intended for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and scientific literature, with detailed experimental protocols for key analytical methods.
Core Physicochemical Data
The fundamental physicochemical properties of Flavopurpurin are summarized in the table below. These parameters are crucial for understanding the compound's behavior in different environments and for designing experimental studies.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 82-29-1 | [1] |
| Molecular Formula | C₁₄H₈O₅ | [1] |
| Molecular Weight | ||
| Average Mass | 256.215 g/mol | [1] |
| Exact Mass | 256.03717335 Da | [1] |
| Physical Properties | ||
| Melting Point | >330°C | [1] |
| Boiling Point | 462°C at 760 mmHg | [1] |
| Density | 1.659 g/cm³ | [1] |
| Vapor Pressure | 3.72 x 10⁻⁹ mmHg at 25°C | [1] |
| Flash Point | 247.3°C | [1] |
| Refractive Index | 1.772 | [1] |
| Computational Descriptors | ||
| XLogP3 | 2.4 | [1] |
| LogP | 1.57880 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Complexity | 407 | [1] |
| Heavy Atom Count | 19 | [1] |
Solubility Profile
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent.[2][3]
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Preparation : An excess amount of the solid compound (Flavopurpurin) is added to a known volume of the solvent in a sealed container (e.g., a flask or vial).
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Equilibration : The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation : After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must be taken to maintain the temperature during this step.
-
Quantification : The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.[3]
-
Replication : The experiment is repeated at different temperatures to determine the temperature dependence of solubility.
Acidity Constant (pKa)
An experimental pKa value for Flavopurpurin was not found in the provided search results. However, for the broader class of flavonoids, pKa values are influenced by the number and position of hydroxyl groups. Experimental pKa1 values for flavonoids can range widely, for instance, from 5.30 for baicalein to 8.54 for apigenin.[4] The dissociation constants are generally higher for flavanols compared to other subclasses like flavonols and flavones.[4] Given its three hydroxyl groups, Flavopurpurin is expected to have acidic protons, and its pKa would likely fall within the general range observed for hydroxylated anthraquinones and flavonoids.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
Difference absorption spectroscopy as a function of pH is a common method for determining the pKa values of ionizable groups that influence a molecule's chromophore.[5]
-
Buffer Preparation : A series of buffers with precisely known pH values spanning a range around the expected pKa are prepared.
-
Solution Preparation : A stock solution of Flavopurpurin is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted to a constant concentration in each of the prepared buffers.
-
Spectral Measurement : The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis : The absorbance at one or more wavelengths that show significant changes with pH is plotted against the pH of the solutions. The resulting data is fitted to the Henderson-Hasselbalch equation or a similar sigmoidal function. The pH at the inflection point of the curve corresponds to the pKa value.[5]
Spectral Properties
The spectral properties of a compound are determined by its electronic structure. For molecules like Flavopurpurin, which contain a conjugated system of pi electrons within the anthraquinone core, characteristic absorption and emission spectra are expected.
UV-Visible (UV-Vis) Spectroscopy
Flavonoids and related compounds typically exhibit two major absorption bands in the UV-visible region.[6][7]
-
Band I : Corresponds to the absorption of the B and C rings (cinnamoyl system) and is typically found at longer wavelengths.
-
Band II : Arises from the A ring (benzoyl system) and appears at shorter wavelengths.
The exact positions (λmax) and intensities (molar absorptivity) of these bands are sensitive to the substitution pattern on the rings and the solvent used.[8] For flavins, characteristic absorption peaks are often observed around 375 nm and 450 nm.[9][10] The UV-Vis spectrum provides a fingerprint for the compound and can be used for quantitative analysis via the Beer-Lambert law.[6]
Fluorescence Spectroscopy
Many flavonoids are fluorescent, meaning they absorb light at a specific wavelength and emit it at a longer wavelength. The fluorescence emission spectrum is also characteristic of the molecule's structure and its environment. Oxidized flavins typically have a strong fluorescence emission maximum around 520-530 nm.[11][12] The quantum yield of fluorescence can be significantly affected by the solvent and by the molecule's binding to other substances, such as proteins.[9]
Experimental Protocol: General Spectroscopic Analysis
-
Sample Preparation : The compound is dissolved in a suitable spectroscopic-grade solvent (e.g., methanol, ethanol, or acetonitrile) to a known concentration. The concentration should be chosen to yield an absorbance within the linear range of the spectrophotometer (typically 0.1-1.0 AU for UV-Vis).
-
UV-Vis Spectrum Acquisition : The sample is placed in a cuvette, and an absorption spectrum is recorded using a UV-Vis spectrophotometer. A solvent blank is used as a reference. The spectrum is typically scanned from around 200 to 800 nm to identify all relevant absorption maxima (λmax).[6][13]
-
Fluorescence Spectrum Acquisition :
-
Excitation Wavelength Selection : The excitation wavelength is set to one of the absorption maxima (λmax) determined from the UV-Vis spectrum.
-
Emission Scan : The fluorescence emission is scanned over a range of longer wavelengths (e.g., 450-700 nm) using a spectrofluorometer to find the emission maximum.[9][13]
-
Excitation Scan : To confirm the purity of the fluorophore, an excitation spectrum can be recorded by setting the detector at the emission maximum and scanning the excitation wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.
-
References
- 1. Flavopurpurin|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies [mdpi.com]
- 5. pKa values of the 8 alpha-imidazole substituents in selected flavoenzymes containing 8 alpha-histidylflavins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Physicochemical Properties Govern the Activity of Potent Antiviral Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]
- 10. UV-visible absorption spectrum of FAD and its reduced forms embedded in a cryptochrome protein - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
- 13. Mutational Analysis of Deinococcus radiodurans Bacteriophytochrome Reveals Key Amino Acids Necessary for the Photochromicity and Proton Exchange Cycle of Phytochromes - PMC [pmc.ncbi.nlm.nih.gov]
